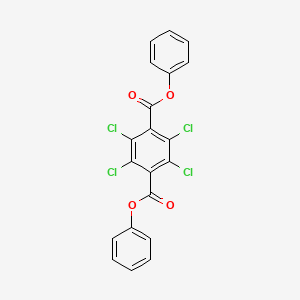
Palladium--zirconium (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium–zirconium (1/2) is a compound that combines the unique properties of palladium and zirconium. Palladium is a transition metal known for its excellent catalytic properties, while zirconium is known for its high resistance to corrosion and heat. The combination of these two elements results in a compound with significant potential in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palladium–zirconium (1/2) can be synthesized using several methods. One common approach is the hydrothermal method, where zirconium dioxide is used as the core, and palladium is deposited on its surface using a reducing agent like ascorbic acid . Another method involves the electrochemical impregnation of nanostructured zirconium oxide with palladium nanoparticles . These methods ensure high dispersion and stability of the palladium nanoparticles on the zirconium oxide surface.
Industrial Production Methods
In industrial settings, palladium–zirconium (1/2) is often produced using high-energy ball milling techniques. This method involves the mechanical blending of zirconium and palladium powders, followed by consolidation through hot-pressing at elevated temperatures . This process results in a nanocomposite material with enhanced catalytic properties and stability.
Analyse Des Réactions Chimiques
Types of Reactions
Palladium–zirconium (1/2) undergoes several types of chemical reactions, including:
Oxidation: Palladium in the compound can be oxidized to form palladium oxide.
Reduction: Palladium oxide can be reduced back to palladium using reducing agents like hydrogen.
Substitution: Palladium can participate in substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions involving palladium–zirconium (1/2) include hydrogen, oxygen, and various organic halides. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in the Suzuki–Miyaura coupling reaction, the major products are biaryl compounds formed from the coupling of aryl halides with aryl boronic acids .
Applications De Recherche Scientifique
Palladium–zirconium (1/2) has a wide range of applications in scientific research:
Biology: The compound is being explored for its potential in drug delivery systems and as a component in biosensors.
Mécanisme D'action
The mechanism by which palladium–zirconium (1/2) exerts its effects is primarily through its catalytic properties. Palladium acts as a catalyst by facilitating the transfer of electrons in redox reactions, while zirconium provides structural stability and resistance to degradation. The molecular targets and pathways involved depend on the specific application, such as the activation of organic molecules in catalytic reactions or the stabilization of hydrogen in fuel cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium Nanoparticles: Pure palladium nanoparticles are widely used in catalysis but lack the structural stability provided by zirconium.
Zirconium Oxide: Zirconium oxide is known for its high thermal stability but lacks the catalytic properties of palladium.
Palladium-Zirconium Oxide Nanocomposites: These nanocomposites combine the properties of both elements, similar to palladium–zirconium (1/2), but may differ in their specific ratios and preparation methods.
Uniqueness
Palladium–zirconium (1/2) is unique in its combination of high catalytic activity and structural stability. This makes it particularly valuable in applications requiring both properties, such as in fuel cells and advanced catalytic systems .
Propriétés
Numéro CAS |
12299-13-7 |
|---|---|
Formule moléculaire |
PdZr2 |
Poids moléculaire |
288.87 g/mol |
Nom IUPAC |
palladium;zirconium |
InChI |
InChI=1S/Pd.2Zr |
Clé InChI |
RPLOBYBRFIFVSC-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)


![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)

![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)







